molecular formula C21H29ClN2O2 B13764949 Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride CAS No. 64057-54-1

Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride

Cat. No.: B13764949
CAS No.: 64057-54-1
M. Wt: 376.9 g/mol
InChI Key: AUYQRZBSZQENLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride (CAS RN: Not explicitly provided; referred to as CID 29248 in ) is a substituted acetamide derivative with the molecular formula C₂₀H₂₆N₂O₂·HCl (molecular weight: 350.89 g/mol). Its structure features:

  • A central acetamide backbone.
  • 2,2-Diphenyl groups at the α-carbon.
  • An ethoxy group at the α-carbon.
  • N-Methyl and N-(2-dimethylaminoethyl) substituents on the amide nitrogen.
  • A hydrochloride salt to enhance solubility .

Properties

CAS No.

64057-54-1

Molecular Formula

C21H29ClN2O2

Molecular Weight

376.9 g/mol

IUPAC Name

2-[(2-ethoxy-2,2-diphenylacetyl)-methylamino]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C21H28N2O2.ClH/c1-5-25-21(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20(24)23(4)17-16-22(2)3;/h6-15H,5,16-17H2,1-4H3;1H

InChI Key

AUYQRZBSZQENLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride typically involves multi-step organic synthesis, primarily focusing on constructing the amide bond and introducing the functional groups in a controlled manner. The synthesis integrates:

  • Formation of the amide linkage via acylation reactions.
  • Introduction of the 2-dimethylaminoethyl substituent through nucleophilic substitution or reductive amination.
  • Incorporation of the ethoxy group on the acetic acid derivative.
  • Methylation of the nitrogen atom.
  • Conversion to the hydrochloride salt to enhance stability and solubility.

Stepwise Synthetic Route

Based on analysis of related amide derivatives and structurally similar compounds from patent literature (e.g., EP2420490B1, EP1567498B1), the following general synthetic route is proposed:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of 2-ethoxy-2,2-diphenylacetic acid derivative Alkylation of diphenylacetic acid with ethylating agent (e.g., ethyl bromide) under basic conditions Formation of 2-ethoxy-2,2-diphenylacetic acid intermediate
2 Activation of acid group Conversion to acid chloride using thionyl chloride (SOCl2) or oxalyl chloride Formation of acid chloride intermediate
3 Amide bond formation Reaction of acid chloride with N-(2-dimethylaminoethyl)-N-methylamine in inert solvent (e.g., dichloromethane) Formation of the amide compound
4 Salt formation Treatment with hydrochloric acid (HCl) in anhydrous solvent Formation of hydrochloride salt

Specific Example from Patent EP2420490B1

Although this patent primarily describes related compounds, it illustrates the preparation of amide derivatives with ethoxy and dimethylaminoethyl substituents. Key points include:

  • Use of acid chlorides as reactive intermediates for amide bond formation.
  • Employment of N,N-dimethylaminoethylamines as nucleophilic amines.
  • Reaction conditions typically involve low temperatures (0–5 °C) to control reactivity and prevent side reactions.
  • Purification by crystallization or chromatography to isolate the hydrochloride salt form.

Characterization and Purity Monitoring

The synthesis progress and product purity are monitored by:

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions/Values Notes
Starting material Diphenylacetic acid or derivative Commercially available or synthesized
Alkylating agent Ethyl bromide or ethyl iodide For ethoxy group introduction
Base Sodium hydride (NaH), potassium carbonate (K2CO3) To deprotonate acid or facilitate alkylation
Acid chloride formation Thionyl chloride (SOCl2), oxalyl chloride Anhydrous conditions, reflux or RT
Amine nucleophile N-(2-dimethylaminoethyl)-N-methylamine Stoichiometric or slight excess
Solvent Dichloromethane, tetrahydrofuran (THF) Dry and inert atmosphere preferred
Reaction temperature 0–5 °C during amide coupling Controls side reactions
Salt formation HCl gas or 1M HCl in ether Converts free base to hydrochloride salt
Purification Recrystallization, chromatography Ensures high purity
Yield 60–85% (varies with scale and conditions) Optimized by reaction parameters

Comprehensive Research Findings and Notes

  • Patent Literature Review: No direct synthesis patent exclusively for this exact compound was found; however, structurally related amide derivatives with ethoxy and dimethylaminoethyl groups follow the described synthetic strategy, particularly using acid chlorides and amine coupling reactions.

  • Chemical Stability: Formation of the hydrochloride salt improves compound stability, solubility in polar solvents, and facilitates formulation for biological testing.

  • Synthetic Challenges: Controlling regioselectivity and preventing over-alkylation or side reactions during amide bond formation require careful control of reaction temperature and stoichiometry.

  • Alternative Methods: Some methods may use coupling reagents such as carbodiimides (e.g., DCC, EDC) instead of acid chlorides for amide bond formation, but these are less commonly reported for this specific compound class.

  • Characterization Techniques: Consistent use of NMR, MS, and IR spectroscopy is recommended to confirm the presence of the ethoxy group, dimethylaminoethyl substituent, and amide linkage.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions may produce amines or other reduced forms.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

1. Analgesic Activity

The primary application of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride is as an analgesic. Research indicates that this compound exhibits significant pain-relieving properties comparable to meperidine hydrochloride, making it suitable for managing acute and chronic pain conditions.

  • Mechanism of Action : It is believed that the compound acts on the central nervous system to modulate pain perception, similar to other opioids but with a potentially more favorable side effect profile due to its unique structure .

2. Synthesis and Formulation

The synthesis of this compound has been documented in various patents, emphasizing its utility in pharmaceutical formulations. The synthesis typically involves the reaction of diphenylacetyl chloride with dimethylaminoethyl acetamide under controlled conditions to yield the hydrochloride salt.

  • Example Synthesis Procedure :
    • Reaction of diphenylacetyl chloride with N-methyl-N-(dimethylamino)propylamine.
    • The mixture is stirred at room temperature and refluxed for several hours.
    • The resulting product is crystallized from isopropyl alcohol to obtain the hydrochloride salt .

Case Studies and Research Findings

1. Efficacy Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • A study comparing its analgesic effects with traditional opioids showed that patients experienced similar pain relief with fewer side effects such as sedation and constipation .

2. Safety Profile

Research has also focused on the safety profile of this compound. Clinical trials indicated that it has a lower incidence of respiratory depression compared to conventional opioids, making it a candidate for safer pain management strategies .

Mechanism of Action

The mechanism of action of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride (Lidocaine Impurity K)

  • Molecular Formula : C₁₃H₂₀ClN₂O (MW: 264.77 g/mol).
  • Key Features: Aromatic 2,6-dimethylphenyl group. Ethylmethylamino substituent on the acetamide.
  • Comparison :
    • Lacks the diphenyl and ethoxy groups of the target compound.
    • Simpler structure but shares the amide and tertiary amine moieties, common in local anesthetics like lidocaine.
    • Reduced lipophilicity compared to the target due to fewer aromatic groups .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

  • Molecular Formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol).
  • Key Features: Diethylaminoethyl side chain. Single phenyl group.
  • Comparison :
    • Absence of ethoxy and diphenyl groups reduces steric bulk.
    • Higher water solubility (free base) but lower membrane permeability than the target compound.
    • Used in ligand design due to coordination-friendly tertiary amine .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Molecular Formula : C₁₁H₈Cl₂N₂OS (MW: 303.17 g/mol).
  • Key Features :
    • Dichlorophenyl and thiazole substituents.
  • Comparison: Thiazole ring introduces heterocyclic π-π interactions. Chlorine atoms enhance electronegativity, differing from the target’s ethoxy group.

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Molecular Formula: C₁₄H₂₀ClNO₂ (MW: 269.77 g/mol).
  • Key Features :
    • Chloro and methoxymethyl groups.
    • Herbicidal activity.
  • Comparison :
    • Chlorine substituent contrasts with the target’s ethoxy group.
    • Designed for agricultural use, highlighting how substituents dictate biological targets (e.g., plant vs. mammalian systems) .

Structural and Functional Analysis

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound 350.89 Diphenyl, ethoxy, dimethylaminoethyl ~4.2
Lidocaine Impurity K 264.77 Dimethylphenyl, ethylmethylamino ~2.8
N-[2-(Diethylamino)ethyl]-2-phenylacetamide 234.34 Phenyl, diethylaminoethyl ~1.9
Alachlor 269.77 Chloro, methoxymethyl ~3.1

*LogP estimates based on substituent contributions. The target’s diphenyl and ethoxy groups significantly enhance lipophilicity, favoring membrane penetration.

Biological Activity

Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H28_{28}N2_{2}O2_{2}·HCl
  • SMILES : CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)C
  • InChIKey : MXJLALSFNPASLT-UHFFFAOYSA-N

The compound features a complex structure characterized by a diphenyl group and a dimethylaminoethyl side chain, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this acetamide derivative has not been extensively documented in primary literature. However, related compounds in the acetamide class have shown various biological effects:

  • Toxicity and Safety :
    • Acetamides such as dimethylacetamide (DMAC) and dimethylformamide (DMF) are known for their hepatotoxicity at high exposure levels. They can cause liver damage and other organ toxicity when absorbed through the skin or inhaled .
    • Long-term exposure to high levels of acetamide derivatives has been linked to liver cancer in animal studies .
  • Absorption and Metabolism :
    • Acetamides are rapidly absorbed through biological membranes and undergo metabolic processes that involve demethylation. This may lead to the formation of toxic metabolites .
  • Genotoxicity :
    • Generally, acetamides do not exhibit mutagenic properties in mammalian test systems. They are often used as solvents in genetic assays due to their low mutagenicity .
  • Embryotoxicity :
    • High doses of acetamides can lead to structural abnormalities in embryos, particularly in sensitive species like rabbits . However, teratogenic effects were not observed at lower exposure levels.

Case Study 1: Liver Toxicity

In a study investigating DMF, it was found that repeated exposure led to significant liver damage in rats. The degree of damage correlated with the amount absorbed, highlighting the need for careful monitoring of exposure levels in industrial settings .

Case Study 2: Embryonic Development

Research on DMAC indicated that while maternal toxicity was evident at high exposure levels, no significant teratogenic responses were observed in rat models. This suggests a potential safety margin for lower doses in developmental contexts .

Summary of Biological Activities

Activity TypeDescription
Toxicity Potential hepatotoxic effects; high doses linked to liver cancer in animal studies .
Absorption Rapid absorption through membranes; metabolized into potentially toxic derivatives .
Genotoxicity Generally inactive in mutagenicity tests; suitable as a solvent in genetic assays .
Embryotoxicity High doses can cause structural abnormalities; lower doses show no teratogenic effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?

The synthesis of structurally related acetamide derivatives often involves multi-step reactions. For example, coupling reactions using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) hydrochloride are effective for forming amide bonds between carboxylic acids and amines (e.g., as demonstrated in ). Optimization of intermediates may include adjusting reaction temperatures (e.g., maintaining 273 K for stability) and using triethylamine as a base to neutralize HCl byproducts . For the dimethylaminoethyl moiety, methods analogous to the production of N-(2-dimethylaminoethyl)-N-ethylaniline ( ) could be adapted, where dehydrochlorination of 2-dimethylaminoethyl chloride hydrochloride is a key step.

Q. How can the molecular structure and purity of this compound be confirmed?

  • X-ray crystallography is the gold standard for resolving 3D molecular configurations, as shown for similar acetamides in .
  • Spectroscopic techniques :
    • NMR (¹H/¹³C) to verify substituent positions (e.g., ethoxy, diphenyl groups).
    • Mass spectrometry (HRMS) for molecular weight confirmation.
    • HPLC with UV detection (e.g., reverse-phase C18 columns) to assess purity, as applied to lidocaine derivatives in .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Test in polar solvents (water, ethanol) and non-polar solvents (dichloromethane) using gravimetric or spectrophotometric methods. Lidocaine hydrochloride derivatives show high aqueous solubility due to ionic interactions ().
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (40–60°C), and light exposure. Spectroscopic monitoring (e.g., UV-Vis) can detect decomposition products .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what in vitro assays are suitable for activity screening?

  • Receptor binding assays : Use radioligand displacement studies (e.g., for ion channels or GPCRs) given the structural similarity to lidocaine, a sodium channel blocker ().
  • Cell-based assays : Measure cytotoxicity (MTT assay) or calcium flux in neuronal cell lines to evaluate functional effects.
  • Surface plasmon resonance (SPR) to quantify binding kinetics with purified receptor proteins .

Q. What computational methods can predict its pharmacokinetic and pharmacodynamic properties?

  • Molecular docking (AutoDock, Schrödinger) to model interactions with targets like voltage-gated sodium channels.
  • DFT calculations to analyze electronic properties of the ethoxy and diphenyl groups, which influence binding affinity.
  • ADMET prediction tools (e.g., SwissADME) to estimate absorption, metabolism, and toxicity based on substituent effects .

Q. How can metabolic pathways and degradation products be characterized?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. For example, lidocaine undergoes N-deethylation (), suggesting similar pathways for dimethylaminoethyl groups.
  • Degradation studies : Use forced degradation (oxidative, hydrolytic) followed by HPLC-MS to identify products. Structural analogs in show susceptibility to hydrolysis at the acetamide bond.

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Cross-validation : Replicate synthesis under inert atmospheres (e.g., argon) to exclude oxidation side reactions.
  • Orthogonal analytics : Combine NMR, X-ray, and HPLC to confirm compound identity when spectral data conflicts.
  • Dose-response curves in bioassays to distinguish true activity from solvent or impurity artifacts .

Methodological Notes

  • Synthesis : Prioritize EDC-mediated coupling for amide bond formation, with strict pH control to avoid side reactions .
  • Crystallization : Use slow evaporation of methylene chloride or ethanol for high-quality single crystals .
  • Toxicology : Reference EPA DSSTox () for ecotoxicity data and CAS Common Chemistry () for regulatory alignment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.